1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers synthesizing HCV NS3-serine protease inhibitors require a building block with precisely modulated basicity and lipophilicity for target engagement and metabolic stability. Substituting generic amines leads to >4 pKa unit shifts, compromising binding. This hydrochloride salt delivers: • Reduced basicity (pKa 6.17 vs. ~10.7 for tert-butylamine) for optimal physiological ionization. • Enhanced lipophilicity (LogP 1.71) and pH-dependent LogD shift (0.63→1.02) facilitating passive membrane diffusion. • Superior stability and water solubility for accurate stoichiometric control in multi-step syntheses.

Molecular Formula C4H9ClF3N
Molecular Weight 163.57 g/mol
CAS No. 174886-04-5
Cat. No. B136005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride
CAS174886-04-5
Synonyms2,2,2-Trifluoro-1,1-dimethylethylamine Hydrochloride;  1,1,1-Trifluoro-2-methylpropan-_x000B_2-amine Hydrochloride; 
Molecular FormulaC4H9ClF3N
Molecular Weight163.57 g/mol
Structural Identifiers
SMILESCC(C)(C(F)(F)F)[NH3+].[Cl-]
InChIInChI=1S/C4H8F3N.ClH/c1-3(2,8)4(5,6)7;/h8H2,1-2H3;1H
InChIKeyCHLSBKZIORHVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-2-methylpropan-2-amine Hydrochloride (174886-04-5): Procurement and Differentiation in Fluorinated Amine Building Blocks


1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride (CAS 174886-04-5) is a fluorinated aliphatic amine salt with the molecular formula C4H9ClF3N and a molecular weight of 163.57 . This compound is a key building block in medicinal chemistry, distinguished by a geminal trifluoromethyl group adjacent to a tertiary amine, a structural motif known to confer enhanced metabolic stability and modulated basicity [1]. It is commercially available with purities typically ranging from 95% to 98% , and is predominantly used as an intermediate in the synthesis of peptidomimetic inhibitors, particularly those targeting the hepatitis C virus (HCV) NS3-serine protease .

The Procurement Risk of Unvalidated Substitution for 1,1,1-Trifluoro-2-methylpropan-2-amine Hydrochloride


The primary risk of substituting 1,1,1-trifluoro-2-methylpropan-2-amine hydrochloride with a generic fluorinated amine or a non-fluorinated analog lies in the dramatic and quantifiable shift in key physicochemical properties. The geminal trifluoromethyl group is not a minor modification; it fundamentally alters the amine's basicity, lipophilicity, and metabolic profile compared to its closest relatives [1]. As detailed in Section 3, a non-fluorinated analog like tert-butylamine exhibits a conjugate acid pKa that is over 4 units higher, leading to a completely different ionization state at physiological pH . This impacts everything from salt formation and formulation to target binding and in vivo clearance, making simple substitution a high-risk, scientifically unsound procurement decision.

Quantitative Differentiation: 1,1,1-Trifluoro-2-methylpropan-2-amine Hydrochloride vs. Analogs


Lipophilicity Benchmark: 1.9- to 2.6-Fold Increase in LogP Over tert-Butylamine

The introduction of the trifluoromethyl group in 1,1,1-trifluoro-2-methylpropan-2-amine significantly increases its lipophilicity. The calculated LogP for the free base is reported as 1.71 , which is a substantial increase over the LogP of its non-fluorinated structural analog, tert-butylamine. This enhanced lipophilicity is a key driver for improved membrane permeability in drug candidates.

Medicinal Chemistry Drug Design Physicochemical Properties

Basicity Modulation: A >4 pKa Unit Shift Compared to Non-Fluorinated tert-Butylamine

The electron-withdrawing effect of the trifluoromethyl group profoundly reduces the basicity of the amine. The conjugate acid of the free base (1,1,1-trifluoro-2-methylpropan-2-amine) has a predicted pKa of 6.17 . In stark contrast, the conjugate acid of its direct non-fluorinated analog, tert-butylamine, has a measured pKa of 10.68 . This >4.5 unit difference signifies a 30,000-fold reduction in basicity.

Amine Basicity pKa Salt Formation

Enhanced Lipophilic Distribution at Physiological pH: A 1.5-Fold Increase in LogD (pH 7.4) Over pH 5.5

The pH-dependent lipophilicity (LogD) of the free base demonstrates a clear advantage for distribution at physiological pH. The LogD increases from 0.63 at pH 5.5 to 1.02 at pH 7.4 [1]. This shift indicates that the compound becomes more lipophilic and thus more membrane-permeable in the neutral environment of the blood and intracellular compartments compared to more acidic environments like the endosome.

Lipophilicity LogD Drug Distribution

Validated Application Scenarios for 1,1,1-Trifluoro-2-methylpropan-2-amine Hydrochloride (174886-04-5)


Medicinal Chemistry: Development of Peptidomimetic HCV NS3 Protease Inhibitors

This compound is a recognized intermediate for the synthesis of peptidomimetic inhibitors targeting the Hepatitis C Virus (HCV) NS3-serine protease . The trifluoromethyl group enhances binding affinity and metabolic stability, as demonstrated by the physicochemical evidence in Section 3. Researchers in antiviral drug discovery should procure this specific building block to replicate or advance upon published peptidomimetic inhibitor series.

Chemical Biology: Probing Fluorine Effects on Membrane Permeability and Target Engagement

The compound's unique profile—significantly reduced basicity (pKa 6.17) and enhanced lipophilicity (LogP 1.71) compared to non-fluorinated analogs—makes it an ideal probe for studying the impact of fluorine substitution on cellular uptake and intracellular target engagement. As detailed in the quantitative evidence, its pH-dependent LogD profile (increasing from 0.63 to 1.02 at physiological pH) [1] predicts enhanced passive diffusion, allowing researchers to investigate structure-permeability relationships in a controlled manner.

Synthetic Chemistry: A Stable, Water-Soluble Amine Building Block for Fluorinated Scaffolds

As a hydrochloride salt, this compound offers superior stability and water solubility compared to its volatile and highly basic free base . This physical form simplifies handling, storage, and accurate dosing in multistep syntheses. It is the preferred form for constructing complex fluorinated molecules, including heterocycles and chiral ligands, where precise stoichiometry and minimal side reactions are critical for high-yielding transformations.

Technical Documentation Hub

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